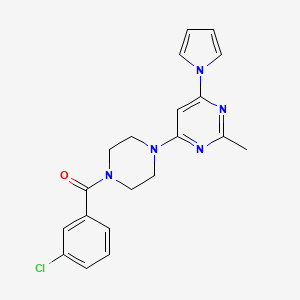

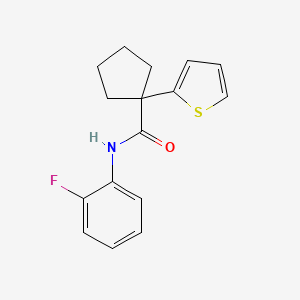

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CTDP-43, is a small molecule that has been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Aplicaciones Científicas De Investigación

- Analgesic Properties : Researchers have explored the analgesic potential of this compound due to its structural resemblance to known pain-relieving agents. Investigations into its interaction with pain receptors and modulation of neurotransmitter pathways are ongoing .

- Anti-Inflammatory Effects : The compound’s cyclopentane ring and fluorine substitution may contribute to anti-inflammatory activity. Scientists are studying its impact on inflammatory pathways, potentially leading to novel anti-inflammatory drugs .

- Organic Semiconductors : N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been evaluated as a potential organic semiconductor material. Its electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

- Charge Transport Mechanisms : Researchers investigate charge transport behavior within thin films of this compound. Understanding its charge mobility and stability is crucial for optimizing device performance .

- Transition Metal Complexes : The compound’s amide functionality can coordinate with transition metals, leading to catalytic applications. Scientists explore its role in asymmetric catalysis and C–H activation reactions .

- Enantioselective Transformations : Investigations focus on using this compound as a chiral ligand in enantioselective transformations. Its unique stereochemistry offers opportunities for efficient synthesis of complex molecules .

- Enzyme Inhibitors : N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been studied as a potential enzyme inhibitor. Researchers target specific enzymes involved in disease pathways, such as kinases or proteases, aiming to develop therapeutic agents .

- Binding Affinities : Investigations explore the binding affinity of this compound to various enzyme active sites. Structural studies provide insights into its inhibitory mechanisms .

- Quantum Mechanical Calculations : The compound’s conformational flexibility and electronic properties are analyzed using computational methods. Researchers perform density functional theory (DFT) calculations to predict its behavior in different environments .

- Docking Studies : Molecular docking simulations help identify potential binding sites for this compound within protein targets. Such studies aid drug design and optimization .

- Pesticide Development : Researchers investigate whether N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can serve as a lead compound for novel pesticides. Its structural features may contribute to insecticidal or herbicidal properties .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Catalysis and Synthetic Chemistry

Biochemical Research and Enzyme Inhibition

Computational Chemistry and Molecular Modeling

Agrochemical Applications

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c17-12-6-1-2-7-13(12)18-15(19)16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGJQJNLOSUSDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2374092.png)

![N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2374095.png)

![Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2374097.png)

![3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2374105.png)

![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)

![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2374107.png)